molecular formula C21H21N3O3 B11557751 N'-[(E)-(5-Ethoxy-2-hydroxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide

N'-[(E)-(5-Ethoxy-2-hydroxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide

Cat. No.: B11557751
M. Wt: 363.4 g/mol
InChI Key: ISJBWAJSKFPBDK-YDZHTSKRSA-N
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Description

N’-[(E)-(5-Ethoxy-2-hydroxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings and functional groups, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-Ethoxy-2-hydroxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves a multi-step process:

    Formation of the Hydrazide: The initial step involves the reaction of ethyl 2-(naphthalen-2-yl)acetate with hydrazine hydrate to form the corresponding hydrazide.

    Condensation Reaction: The hydrazide is then subjected to a condensation reaction with 5-ethoxy-2-hydroxybenzaldehyde under acidic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-Ethoxy-2-hydroxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its structural features suggest potential therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N’-[(E)-(5-Ethoxy-2-hydroxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(E)-(5-Ethoxy-2-hydroxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide shares structural similarities with other hydrazide derivatives and Schiff bases.
  • Indole derivatives:

Uniqueness

What sets N’-[(E)-(5-Ethoxy-2-hydroxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide apart is its specific combination of functional groups and aromatic rings, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

N-[(E)-(5-ethoxy-2-hydroxyphenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide

InChI

InChI=1S/C21H21N3O3/c1-2-27-19-9-10-20(25)17(12-19)13-23-24-21(26)14-22-18-8-7-15-5-3-4-6-16(15)11-18/h3-13,22,25H,2,14H2,1H3,(H,24,26)/b23-13+

InChI Key

ISJBWAJSKFPBDK-YDZHTSKRSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)O)/C=N/NC(=O)CNC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CCOC1=CC(=C(C=C1)O)C=NNC(=O)CNC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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